2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Biological Probes: Utilized in the design of probes for biological studies.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Acetylpiperazin-1-yl)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the acetyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C14H17FN2O2 |
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Molecular Weight |
264.29 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-2-4-13(15)5-3-12/h2-5H,6-10H2,1H3 |
InChI Key |
KYZSYVPAWAANOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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